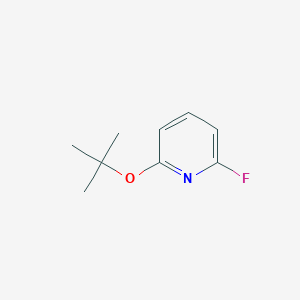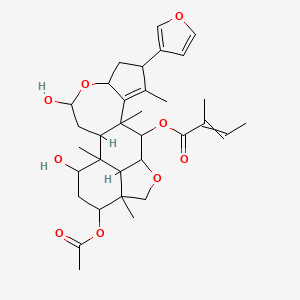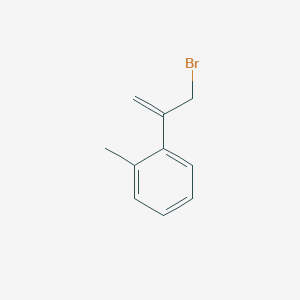
1-(3-Bromoprop-1-en-2-yl)-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromoprop-1-en-2-yl)-2-methylbenzene is an organic compound with the molecular formula C10H11Br It is a derivative of benzene, where a bromopropenyl group and a methyl group are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Bromoprop-1-en-2-yl)-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 1-(prop-1-en-2-yl)-2-methylbenzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromoprop-1-en-2-yl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Addition Reactions: The double bond in the propenyl group can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen bromide (HBr) in acetic acid.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: 1-(3-Hydroxyprop-1-en-2-yl)-2-methylbenzene, 1-(3-Cyanoprop-1-en-2-yl)-2-methylbenzene.
Addition: 1-(3-Dibromopropyl)-2-methylbenzene.
Oxidation: 1-(3-Hydroxyprop-1-en-2-yl)-2-methylbenzene, 1-(3-Oxoprop-1-en-2-yl)-2-methylbenzene.
Applications De Recherche Scientifique
1-(3-Bromoprop-1-en-2-yl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, including resins and coatings.
Mécanisme D'action
The mechanism of action of 1-(3-Bromoprop-1-en-2-yl)-2-methylbenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
1-(3-Bromoprop-1-en-2-yl)-2-methylbenzene can be compared with other similar compounds such as:
1-(3-Chloroprop-1-en-2-yl)-2-methylbenzene: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and properties due to the difference in halogen atoms.
1-(3-Iodoprop-1-en-2-yl)-2-methylbenzene: Contains an iodine atom, which can influence its reactivity and applications.
1-(3-Bromoprop-1-en-2-yl)benzene:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a bromopropenyl group and a methyl group, which can influence its reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C10H11Br |
|---|---|
Poids moléculaire |
211.10 g/mol |
Nom IUPAC |
1-(3-bromoprop-1-en-2-yl)-2-methylbenzene |
InChI |
InChI=1S/C10H11Br/c1-8-5-3-4-6-10(8)9(2)7-11/h3-6H,2,7H2,1H3 |
Clé InChI |
RFUPUHLTYJWLLQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid](/img/structure/B12435337.png)
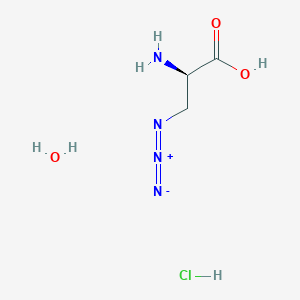
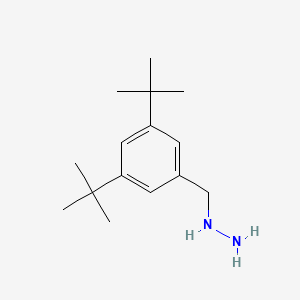
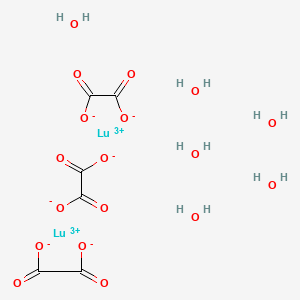

![N-(3-bromophenyl)-1H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B12435370.png)
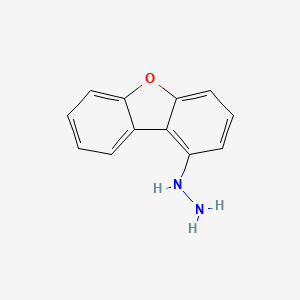
![N-[(4-Ethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]pyridine-3-carboxamide](/img/structure/B12435376.png)
![(4aR,8aR)-7-(methylsulfanylmethyl)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline](/img/structure/B12435383.png)
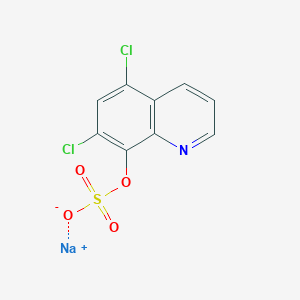

![N-(Oxan-4-yl)-3-(quinoxalin-6-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B12435411.png)
